N-[amino-(4-methylphenyl)methylidene]benzamide
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Overview
Description
N-[amino-(4-methylphenyl)methylidene]benzamide is a chemical compound with the molecular formula C14H14N2O. It is known for its applications in medicinal chemistry as a crucial building block for many drug candidates . This compound is also referred to as N-(3-amino-4-methylphenyl)benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two well-known synthetic routes for the preparation of N-[amino-(4-methylphenyl)methylidene]benzamide :
Route 2: This route directly synthesizes the compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is employed to synthesize this compound . This system allows for the optimization of reaction conditions, resulting in a high yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N-[amino-(4-methylphenyl)methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylphenyl)benzamide, while reduction may yield N-(4-methylphenyl)methanamine .
Scientific Research Applications
N-[amino-(4-methylphenyl)methylidene]benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[amino-(4-methylphenyl)methylidene]benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[amino-(4-methylphenyl)methylidene]benzamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)benzamide: This compound lacks the amino group, making it less reactive in certain chemical reactions.
N-(4-methylphenyl)methanamine: This compound lacks the benzamide group, making it less suitable for certain medicinal applications.
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[amino-(4-methylphenyl)methylidene]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-12(10-8-11)14(16)17-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18) |
InChI Key |
JUZJDOHNFTUNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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